molecular formula C10H12O B147066 Isobutyrophenone CAS No. 611-70-1

Isobutyrophenone

Cat. No.: B147066
CAS No.: 611-70-1
M. Wt: 148.2 g/mol
InChI Key: BSMGLVDZZMBWQB-UHFFFAOYSA-N
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Description

Isobutyrophenone, also known as 2-methyl-1-phenyl-1-propanone, is an organic compound with the molecular formula C10H12O. It is a colorless liquid at room temperature and is primarily used as an intermediate in organic synthesis. The compound is characterized by a phenyl group attached to a ketone functional group, with an isobutyl group as a substituent.

Mechanism of Action

Target of Action

Isobutyrophenone is an organic compound with the formula C6H5C(O)C3H7 . It forms the basis for many other chemicals containing various substituents . Some of these butyrophenones are used to treat various psychiatric disorders such as schizophrenia, as well as acting as antiemetics . .

Mode of Action

It is known that the butyrophenone structure forms the basis for many other chemicals, including several pharmaceuticals . These pharmaceuticals, such as Haloperidol, Benperidol, and Lumateperone, have well-studied modes of action, primarily involving interactions with dopamine receptors in the brain .

Biochemical Pathways

This compound is involved in the synthesis of other compounds. For instance, it undergoes a Wolff–Kishner reduction using hydrazine hydrate and strong base conditions to synthesize isobutyl benzene . This reaction is part of a more sustainable synthetic pathway to ibuprofen .

Pharmacokinetics

It is known that the compound is used as an internal standard in the determination of hydroxyzine hydrochloride and benzyl alcohol in injection solutions .

Result of Action

It is known that the compound is used in the synthesis of other chemicals, including pharmaceuticals .

Action Environment

The action environment of this compound is primarily in the context of chemical reactions, where it is used as a reagent or an intermediate . The compound’s action, efficacy, and stability can be influenced by various factors, including the reaction conditions (e.g., temperature, pH), the presence of other reagents, and the solvent used .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isobutyrophenone can be synthesized through various methods. One common method involves the Friedel-Crafts acylation of benzene with isobutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under reflux conditions, and the product is purified through distillation .

Industrial Production Methods: In industrial settings, this compound can be produced by the catalytic reaction of isobutyric acid and methyl benzoate. This method utilizes a catalyst composed of active components such as rare earth oxides, carriers like silicon dioxide, aluminum oxide, or zinc oxide, and additive agents like alkaline earth metal oxides. This process is advantageous due to its simplicity, continuous production capability, and reduced energy consumption .

Chemical Reactions Analysis

Types of Reactions: Isobutyrophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrazine hydrate and strong bases like potassium hydroxide are used in Wolff-Kishner reduction.

    Substitution: Bromoacetic acid ethyl ester is used in nucleophilic substitution reactions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Isobutyl benzene.

    Substitution: 3-hydroxy-4-methyl-3-phenyl-valeric acid ethyl ester.

Comparison with Similar Compounds

  • Butyrophenone
  • Acetophenone
  • Benzophenone
  • Propiophenone

Properties

IUPAC Name

2-methyl-1-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-8(2)10(11)9-6-4-3-5-7-9/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSMGLVDZZMBWQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6048202
Record name Isopropyl phenyl ketone
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Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

611-70-1
Record name Isobutyrophenone
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Record name Isopropyl phenyl ketone
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Record name Isobutyrophenone
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Record name 1-Propanone, 2-methyl-1-phenyl-
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Record name Isopropyl phenyl ketone
Source EPA DSSTox
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Record name Isobutyrophenone
Source European Chemicals Agency (ECHA)
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Record name ISOPROPYL PHENYL KETONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of isobutyrophenone?

A1: this compound has a molecular formula of C10H12O and a molecular weight of 148.20 g/mol.

Q2: How is this compound characterized spectroscopically?

A2: this compound can be characterized using various spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the structure and dynamics of this compound molecules. [, , ]
  • Infrared (IR) Spectroscopy: Reveals characteristic absorption bands corresponding to specific functional groups within the molecule. []
  • Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of this compound. []

Q3: How does the structure of this compound influence its reactivity?

A3: The presence of the isopropyl group adjacent to the carbonyl group introduces steric hindrance, influencing the reactivity of this compound in reactions like enolization and nucleophilic addition. [, , , ]

Q4: What are some common chemical reactions involving this compound?

A4: this compound participates in various chemical reactions, including:

  • Enolization: this compound readily forms enols under acidic or basic conditions, with measurable solvent and substrate isotope effects. [, , , ]
  • Alkylation: The lithium enolate of this compound can be alkylated with alkyl halides. []
  • Aldol-Tishchenko Reaction: Reacts with aldehydes, such as benzaldehyde, to form 1,3-diol monoesters via a multi-step process involving an aldol reaction followed by a Tishchenko reaction. []
  • Chlorination: In alkaline solutions, this compound undergoes chlorination to form α-hydroxythis compound, which can further oxidize to benzoic acid. []

Q5: Can this compound be used in arylative epoxidation reactions?

A5: While this compound itself is not the reagent, it serves as a substrate in reactions with bromopentafluorobenzene (PFPBr) under specific conditions, leading to the formation of tetrasubstituted epoxides. []

Q6: Are there any known toxicological concerns associated with this compound?

A6: While specific toxicological data for this compound might be limited, general precautions should be taken when handling this chemical, as with any laboratory reagent. Always consult the material safety data sheet (MSDS) for detailed safety information. []

Q7: Have computational methods been applied to study this compound?

A7: Yes, computational chemistry techniques like ab initio molecular orbital calculations have been used to model the kinetics and isotope effects of reactions involving this compound. [] These studies provide valuable insights into the reaction mechanisms and transition state structures.

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